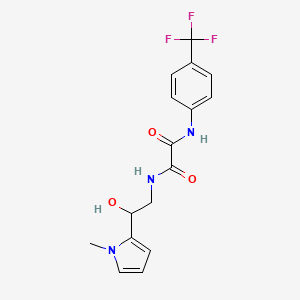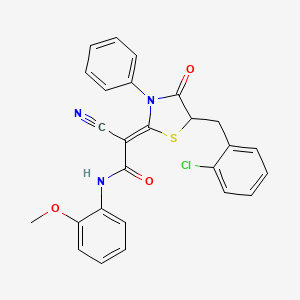![molecular formula C17H17N3O5S B2578262 N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)-4-methoxyphenyl)acetamide CAS No. 1797160-11-2](/img/structure/B2578262.png)
N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)-4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)-4-methoxyphenyl)acetamide” is a chemical compound that has been studied for its potential biological activities . It belongs to the family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . This compound has been identified as a potential inhibitor of BRD4, a protein that plays a key role in the regulation of gene transcription .
Synthesis Analysis
The synthesis of this compound involves multistep reactions from commercially available 2, 4-dimethoxyaniline . The amino group of 2, 4-dimethoxyaniline is protected with acetic anhydride to give a compound, which could be converted to another compound via a Friedel-Crafts reaction in the presence of a Lewis acid of AlCl3 .Molecular Structure Analysis
The molecular structure of this compound includes a benzo[d]isoxazol core with sulfonamides . The isoxazole ring in the structure imparts different activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Friedel-Crafts reaction . The reactions lead to the construction of the isoxazole ring, which is a valuable fragment in the synthesis of this compound .Wissenschaftliche Forschungsanwendungen
BRD4 Inhibitors Against Acute Myeloid Leukemia
The compound and its derivatives have been used as BRD4 inhibitors against acute myeloid leukemia . BRD4 plays a key role in the regulation of gene transcription and has been identified as an attractive target for cancer treatment .
Anti-proliferative Activity
Some derivatives of the compound showed remarkable anti-proliferative activity against MV4-11 cells . They were effective for BRD4(1) binding and showed remarkable anti-proliferative activity against MV4-11 cells with IC50 values of 0.78 and 0.87 M .
Inhibition of Oncogenes
The compound and its derivatives have been found to inhibit the expression levels of oncogenes including c-Myc and CDK6 in MV4-11 cells .
Blockage of Cell Cycle
The compound and its derivatives can block the cell cycle in MV4-11 cells at G0/G1 phase and induce cell apoptosis .
Antibacterial Activity
Some derivatives of the compound have shown antibacterial effect against Staphylococcus aureus .
Anticancer Activity
The compound and its derivatives have been found to exhibit anticancer activity . They have been extensively used as a starting material for different mechanistic approaches in drug discovery .
Antimicrobial Activity
The compound and its derivatives have been found to exhibit antimicrobial activity . They have been used as a starting material for different mechanistic approaches in drug discovery .
Antioxidant Activity
The compound and its derivatives have been found to exhibit antioxidant activity . They have been used as a starting material for different mechanistic approaches in drug discovery .
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[3-(1,2-benzoxazol-3-ylmethylsulfonylamino)-4-methoxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-11(21)18-12-7-8-17(24-2)14(9-12)20-26(22,23)10-15-13-5-3-4-6-16(13)25-19-15/h3-9,20H,10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSYQSAGWLNMJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NS(=O)(=O)CC2=NOC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)-4-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloroimidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B2578179.png)
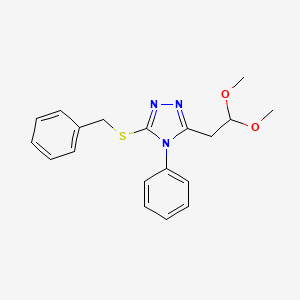
![4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate](/img/structure/B2578187.png)

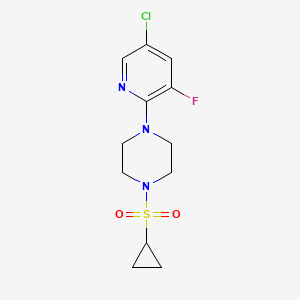
![6-(2-Methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2578190.png)
![5-fluoro-2-methoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2578192.png)

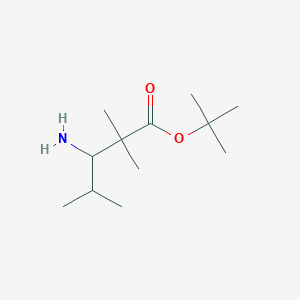
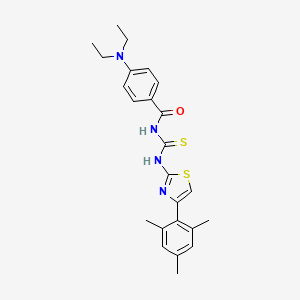
![2-[3-(Furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2578197.png)
![(2R,3R)-2-[(1-But-2-ynoylpiperidin-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B2578198.png)
